METHYL 4-[(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
Overview
Description
Methyl 4-({[3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzyl group, a chloro(difluoro)methoxyphenyl group, and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the benzyl and chloro(difluoro)methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Thiazinan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.
Introduction of the Chloro(difluoro)methoxyphenyl Group: This can be done through nucleophilic substitution reactions using chloro(difluoro)methoxyphenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro(difluoro)methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar in structure but lacks the thiazinan ring and chloro(difluoro)methoxyphenyl group.
4-Methylphenyl benzoate: Similar ester structure but with a methyl group instead of the complex substituents.
Uniqueness
Methyl 4-({[3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[3-benzyl-2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF2N3O5S/c1-37-25(36)18-7-9-19(10-8-18)31-24(35)22-15-23(34)33(16-17-5-3-2-4-6-17)26(39-22)32-20-11-13-21(14-12-20)38-27(28,29)30/h2-14,22H,15-16H2,1H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOTHUWDYZESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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